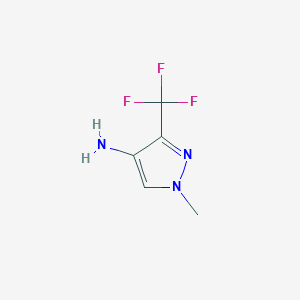

1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

Description

Properties

IUPAC Name |

1-methyl-3-(trifluoromethyl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N3/c1-11-2-3(9)4(10-11)5(6,7)8/h2H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHASPUNAEXVWEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599125 | |

| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006436-44-7 | |

| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine, a valuable building block in medicinal and agrochemical research. The document details two primary synthetic pathways, complete with experimental protocols and characterization data.

Introduction

This compound is a fluorinated heterocyclic amine that serves as a key intermediate in the development of various biologically active molecules. The unique substitution pattern of the pyrazole ring, featuring a methyl group at the N1 position, a trifluoromethyl group at the C3 position, and an amine group at the C4 position, imparts specific physicochemical properties that are attractive for drug design and agrochemical innovation. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The introduction of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.

This guide will explore two principal methods for the synthesis of this compound: the Curtius rearrangement of a carboxylic acid precursor and the reduction of a nitro-pyrazole intermediate.

Synthetic Pathways

Two robust synthetic pathways have been identified for the preparation of this compound.

Route 1: Curtius Rearrangement of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

This pathway involves the conversion of the readily accessible 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid to the corresponding amine via a Curtius rearrangement. The carboxylic acid is first converted to an acyl azide, which then undergoes thermal or photochemical rearrangement to an isocyanate. Subsequent hydrolysis of the isocyanate yields the desired primary amine.

Route 2: Reduction of 4-Nitro-1-methyl-3-(trifluoromethyl)-1H-pyrazole

This alternative route begins with the nitration of the pyrazole core, followed by the reduction of the introduced nitro group to an amine. This method is a common and effective way to introduce an amino group onto an aromatic or heteroaromatic ring.

Experimental Protocols

Route 1: Curtius Rearrangement

Step 1: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

An improved synthesis for this key intermediate has been reported with high yields.[1] The process involves condensation, acylation, cyclization, and hydrolysis steps starting from sodium cyanoacetate.[1]

-

Condensation: Sodium cyanoacetate is reacted with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate in ethanol at 40-45°C for 5 hours.[1]

-

Acylation: The resulting 3-(dimethylamino)acrylonitrile is acylated using trifluoroacetyl chloride with triethylamine as an acid scavenger.[1]

-

Cyclization: The acylated intermediate is then cyclized in a mixture of methanol and water.[1]

-

Hydrolysis: The final step is the hydrolysis of the resulting pyrazole derivative to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.[1]

Step 2: Curtius Rearrangement to this compound

While a specific protocol for this substrate is not detailed in the available literature, a general procedure for the Curtius rearrangement is as follows:

-

Acyl Azide Formation: To a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in an inert solvent (e.g., acetone, THF), add triethylamine followed by dropwise addition of ethyl chloroformate at 0°C. Stir the mixture for 30 minutes. Then, add a solution of sodium azide in water dropwise and continue stirring for 1-2 hours at 0°C.

-

Rearrangement and Hydrolysis: The reaction mixture containing the acyl azide is then carefully heated in a suitable solvent (e.g., toluene) to effect the rearrangement to the isocyanate. The isocyanate is subsequently hydrolyzed by the addition of aqueous acid (e.g., HCl) or base (e.g., NaOH) to afford the crude amine.

-

Purification: The product is purified by extraction and column chromatography.

Route 2: Reduction of 4-Nitro-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Step 1: Synthesis of 4-Nitro-1-methyl-3-(trifluoromethyl)-1H-pyrazole

A general method for the nitration of pyrazoles can be adapted for this synthesis.

-

Nitration: To a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in concentrated sulfuric acid, add fuming nitric acid dropwise at a controlled temperature (typically 0-10°C). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is poured onto ice, and the precipitated product is collected by filtration, washed with water, and dried.

Step 2: Reduction to this compound

Several methods are available for the reduction of the nitro group.

-

Catalytic Hydrogenation: The 4-nitro-pyrazole derivative is dissolved in a suitable solvent (e.g., ethanol, methanol) and subjected to hydrogenation in the presence of a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction is monitored by TLC until the starting material is consumed.

-

Metal-Acid Reduction: Alternatively, the reduction can be carried out using a metal in an acidic medium, such as tin(II) chloride in hydrochloric acid or iron in acetic acid. The 4-nitro-pyrazole is dissolved in the acidic solution, and the metal is added portion-wise. The reaction is typically heated to ensure completion.

-

Work-up and Purification: After the reaction is complete, the catalyst is filtered off (for catalytic hydrogenation), or the reaction mixture is neutralized and extracted with an organic solvent. The crude product is then purified by column chromatography.

Data Presentation

Table 1: Summary of Synthetic Intermediates and Product

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Role |

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | C₆H₅F₃N₂O₂ | 194.11 | Precursor for Curtius Rearrangement |

| 4-Nitro-1-methyl-3-(trifluoromethyl)-1H-pyrazole | C₅H₄F₃N₃O₂ | 195.10 | Intermediate for Reduction to Amine |

| This compound | C₅H₆F₃N₃ | 165.12 | Target Compound |

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Features |

| ¹H NMR | - Singlet for the N-CH₃ protons (around 3.5-4.0 ppm).- Singlet for the pyrazole C5-H proton.- Broad singlet for the NH₂ protons. |

| ¹³C NMR | - Signal for the N-CH₃ carbon.- Signals for the pyrazole ring carbons, with the C3 carbon attached to the CF₃ group showing a characteristic quartet due to C-F coupling.- Signal for the C4 carbon attached to the amino group. |

| ¹⁹F NMR | - Singlet for the CF₃ group. |

| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight of the compound.- Fragmentation pattern consistent with the pyrazole structure. |

Biological Significance and Potential Applications

Aminopyrazole derivatives are recognized for their diverse pharmacological activities. The structural motif of this compound makes it a promising scaffold for the development of novel therapeutic agents and agrochemicals.

This guide provides a foundational understanding of the synthesis of this compound. Researchers and professionals in drug development and agrochemical science can utilize these methodologies as a starting point for their own synthetic endeavors and further explore the potential of this versatile chemical entity.

References

An In-depth Technical Guide to 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, and the incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability. This document provides a comprehensive overview of the known chemical properties, synthetic approaches, and potential biological significance of this compound.

Chemical and Physical Properties

Experimentally determined physical properties for this compound are not widely available in peer-reviewed literature, likely due to its primary role as a synthetic intermediate. However, data for closely related compounds and predicted values provide valuable insights.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |

| Molecular Formula | C₅H₆F₃N₃ | C₆H₅F₃N₂O₂ |

| Molecular Weight | 165.12 g/mol | 194.11 g/mol |

| Melting Point | Data not available | 200-204 °C |

| Boiling Point | 225.0 ± 35.0 °C (Predicted) | Data not available |

| Density | 1.50 ± 0.1 g/cm³ (Predicted) | Data not available |

| pKa | Data not available | Data not available |

| Solubility | Data not available | Data not available |

Spectral Data

Table 2: Anticipated Spectral Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Singlet for the N-methyl protons (CH₃) ~3.8-4.0 ppm. - Singlet for the pyrazole ring proton (C₅-H) ~7.5-8.0 ppm. - Broad singlet for the amine protons (NH₂) which may vary in chemical shift depending on solvent and concentration. |

| ¹³C NMR | - Signal for the N-methyl carbon ~35-40 ppm. - Signals for the pyrazole ring carbons. The carbon bearing the CF₃ group will appear as a quartet due to C-F coupling. |

| ¹⁹F NMR | - A singlet for the trifluoromethyl group (CF₃). |

| IR Spectroscopy | - N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹. - C-F stretching vibrations typically in the range of 1100-1350 cm⁻¹. - C=N and C=C stretching vibrations of the pyrazole ring. |

| Mass Spectrometry | - A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a plausible synthetic route can be constructed based on established methods for the synthesis of substituted pyrazoles. The most common approach involves the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine, followed by functionalization of the pyrazole ring.

Proposed Synthesis of this compound

The synthesis can be envisioned as a two-step process:

-

Formation of the Pyrazole Ring: Condensation of a trifluoromethylated β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate, with methylhydrazine to form the 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

-

Introduction of the Amino Group: Conversion of the pyrazol-5-ol to a 4-halo-pyrazole intermediate, followed by amination. A more direct, albeit less commonly documented route, might involve the nitration of the pyrazole ring at the 4-position, followed by reduction to the amine.

Step 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol [1]

-

Materials: Ethyl 4,4,4-trifluoroacetoacetate, methylhydrazine, sulfuric acid, water.

-

Procedure:

-

To a stirred solution of ethyl 4,4,4-trifluoroacetoacetate, add a catalytic amount of sulfuric acid.

-

Heat the mixture to approximately 85°C.

-

Slowly add an aqueous solution of methylhydrazine to the reaction mixture while maintaining the temperature.

-

After the addition is complete, continue stirring at 85°C for several hours to ensure the completion of the cyclization.

-

Upon cooling, the product, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, may crystallize and can be collected by filtration.

-

Step 2: Conversion to this compound (Hypothetical)

-

Materials: 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, a suitable halogenating agent (e.g., POCl₃ or PBr₃), an aminating agent (e.g., ammonia or an ammonia equivalent), and a suitable solvent.

-

Procedure (Illustrative):

-

The pyrazol-5-ol is first converted to the corresponding 5-chloropyrazole by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).

-

The resulting 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole is then subjected to nitration at the 4-position using a mixture of nitric acid and sulfuric acid.

-

The intermediate 5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole is then reduced to the corresponding 4-amino-5-chloropyrazole using a reducing agent such as tin(II) chloride or catalytic hydrogenation.

-

Finally, the 5-chloro group is removed via reductive dehalogenation, for example, using hydrogen gas with a palladium catalyst, to yield the desired this compound.

-

It is important to note that this is a generalized and hypothetical protocol. The actual experimental conditions would require optimization.

Logical Relationships and Workflows

The following diagram illustrates a potential synthetic workflow for the preparation of this compound.

Caption: A potential synthetic pathway for this compound.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of trifluoromethyl-substituted pyrazoles has demonstrated a wide range of pharmacological effects. These compounds are known to act as:

-

Enzyme Inhibitors: Many pyrazole derivatives are potent inhibitors of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation and pain.

-

Anticancer Agents: Some substituted pyrazoles have shown promising anticancer activity through various mechanisms, including the inhibition of kinases involved in cell proliferation and survival.

-

Antimicrobial Agents: The pyrazole nucleus is also found in compounds with antibacterial and antifungal properties.

Given the structural similarities, it is plausible that this compound could serve as a valuable building block for the development of novel therapeutic agents targeting these pathways. However, without specific experimental data, a detailed signaling pathway diagram cannot be constructed at this time.

Conclusion

This compound is a valuable, albeit not extensively characterized, chemical entity. Its structural features suggest significant potential for its use as an intermediate in the synthesis of novel, biologically active molecules. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and explore its pharmacological potential. The information and proposed methodologies presented in this guide offer a solid foundation for researchers and drug development professionals interested in leveraging this compound in their work.

References

Technical Dossier: Analysis of CAS 187034-83-9

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of Physical Properties and Associated Data for CAS 187034-83-9

This document serves as an in-depth technical guide concerning the chemical compound identified by CAS Registry Number 187034-83-9. The following sections provide a summary of its physical and chemical characteristics, detailed experimental protocols for its analysis, and visual representations of relevant biological pathways and experimental procedures.

Physical and Chemical Properties

A thorough search of available chemical literature and databases has been conducted to ascertain the physical and chemical properties of CAS 187034-83-9. At present, specific experimental data for this compound is not publicly available. For the benefit of researchers, the following table summarizes the key physical property data points that are typically determined for a novel compound.

| Property | Value | Method |

| Molecular Formula | C₂₀H₂₁FN₂O₄ | N/A |

| Molecular Weight | 384.39 g/mol | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| pKa | Data not available | N/A |

| LogP | Data not available | N/A |

Experimental Protocols

While specific experimental protocols for the synthesis and analysis of CAS 187034-83-9 are not detailed in the public domain, this section outlines standard methodologies that would be employed for the characterization of a similar small molecule.

Synthesis and Purification

A generalized synthetic pathway for a compound with a similar core structure would likely involve a multi-step reaction sequence. A hypothetical workflow is presented below.

Caption: Hypothetical synthetic workflow for a novel small molecule.

Protocol:

-

Reaction Setup: The initial reaction would be carried out in an appropriate solvent under controlled temperature and atmospheric conditions.

-

Monitoring: The progress of the reaction would be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture would be subjected to a standard aqueous work-up to remove inorganic byproducts.

-

Purification: The crude product would be purified using column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield the final compound of high purity.

Structural Characterization

The definitive structure of the synthesized compound would be confirmed using a suite of spectroscopic techniques.

Caption: Standard workflow for structural confirmation and purity analysis.

Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired to determine the connectivity of atoms within the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis would be employed to assess the purity of the final compound.

Potential Signaling Pathway Involvement

Given the structural motifs present in molecules with similar core scaffolds, it is plausible that CAS 187034-83-9 could interact with specific cellular signaling pathways. A hypothetical pathway of interest is the Mitogen-Activated Protein Kinase (MAPK) cascade.

Caption: Potential inhibitory action on the MAPK signaling cascade.

Experimental Approach to Validate Pathway Interaction:

-

Cell-Based Assays: Treat relevant cancer cell lines with varying concentrations of CAS 187034-83-9.

-

Western Blotting: Analyze the phosphorylation status of key proteins in the MAPK pathway (e.g., ERK, MEK) to determine if the compound inhibits signaling.

-

Kinase Assays: Perform in vitro kinase assays to directly measure the inhibitory activity of the compound against specific kinases in the pathway (e.g., RAF).

This document provides a foundational guide for researchers initiating studies on CAS 187034-83-9. As experimental data becomes available, this dossier will be updated accordingly.

Elucidation of the Molecular Structure: A Technical Guide to 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

For Immediate Release

This technical guide provides a comprehensive overview of the structural elucidation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine, a key building block in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed exploration of the compound's synthesis, purification, and characterization.

Chemical Identity and Physical Properties

This compound is a fluorinated heterocyclic compound. The hydrochloride salt of this amine is also a common form.

| Property | Value | Source |

| Molecular Formula | C₅H₆F₃N₃ | - |

| Molecular Weight | 165.12 g/mol | - |

| CAS Number | 189091-32-5 | - |

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process, drawing parallels from established methods for related pyrazole derivatives. A plausible synthetic pathway involves the cyclocondensation of a trifluoromethylated β-ketoester with methylhydrazine, followed by functional group manipulations to introduce the amine group at the C4 position.

Experimental Protocol: Synthesis of this compound

A potential synthesis route is adapted from the established synthesis of similar pyrazole compounds.

Step 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

To a solution of ethyl 4,4,4-trifluoroacetoacetate in ethanol, an equimolar amount of methylhydrazine is added dropwise at room temperature. The reaction mixture is then refluxed for several hours. After completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

Step 2: Nitration of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

The pyrazolol from the previous step is dissolved in concentrated sulfuric acid and cooled in an ice bath. A nitrating mixture (a solution of nitric acid in sulfuric acid) is added dropwise while maintaining a low temperature. The reaction is stirred for a few hours and then poured onto ice. The precipitated nitro compound, 1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-5-ol, is filtered, washed with water, and dried.

Step 3: Reduction of the Nitro Group

The nitro-substituted pyrazole is dissolved in a suitable solvent like ethanol or acetic acid. A reducing agent, such as tin(II) chloride or catalytic hydrogenation (e.g., H₂ with Pd/C), is used to reduce the nitro group to an amine. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by neutralizing the acid (if used) and extracting the product with an organic solvent. The solvent is then evaporated to yield crude this compound.

Purification:

The crude product can be purified by column chromatography on silica gel, using a mixture of ethyl acetate and hexanes as the eluent. Alternatively, the amine can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent, which can then be purified by recrystallization.

Structure Elucidation: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Expected | ~3.7 | s | 3H | N-CH₃ |

| ~4.0 (broad) | s | 2H | -NH₂ | |

| ~7.5 | s | 1H | C5-H |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Expected | ~35 | N-CH₃ |

| ~110 | C4 | |

| ~122 (q, J ≈ 270 Hz) | CF₃ | |

| ~140 | C5 | |

| ~148 (q, J ≈ 35 Hz) | C3 |

| ¹⁹F NMR | Chemical Shift (δ, ppm) | Assignment |

| Expected | ~ -62 | -CF₃ |

Mass Spectrometry (MS)

| Technique | Expected m/z | Assignment |

| Electron Impact (EI) | 165 | [M]⁺ |

| 146 | [M - F]⁺ | |

| 96 | [M - CF₃]⁺ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Expected | 3400-3200 | Medium, sharp |

| 2950-2850 | Medium | |

| ~1620 | Medium | |

| ~1580 | Strong | |

| 1300-1100 | Strong |

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the comprehensive structural elucidation of this compound.

This document serves as a foundational guide for researchers working with this compound. The provided data and protocols are based on established chemical principles and data from analogous structures, offering a robust starting point for further investigation and application of this versatile chemical entity.

The Reactive Landscape of Trifluoromethyl-Substituted Pyrazoles: A Technical Guide for Researchers

An in-depth exploration of the synthesis, functionalization, and reactivity of trifluoromethyl-substituted pyrazoles, pivotal scaffolds in modern drug discovery and agrochemical development.

The introduction of a trifluoromethyl (CF3) group to the pyrazole core profoundly influences its chemical properties, offering a unique handle for chemists to modulate lipophilicity, metabolic stability, and binding interactions of bioactive molecules. This technical guide provides a comprehensive overview of the reactivity of trifluoromethyl-substituted pyrazoles, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical transformations.

Core Reactivity Principles

The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the electron density of the pyrazole ring, thereby governing its reactivity. This influence is manifested in several key ways:

-

Decreased Nucleophilicity: The pyrazole ring is less susceptible to electrophilic attack compared to its non-fluorinated counterparts.

-

Increased Acidity: The N-H proton of trifluoromethyl-pyrazoles is more acidic, facilitating deprotonation and subsequent N-functionalization.

-

Activation of Adjacent Positions: The CF3 group can influence the regioselectivity of substitution reactions on the pyrazole ring.

Synthesis of Trifluoromethyl-Substituted Pyrazoles

The construction of the trifluoromethyl-pyrazole scaffold can be achieved through several synthetic strategies, with the choice of method often depending on the desired substitution pattern.

Condensation of β-Diketones with Hydrazines

A common and versatile method involves the condensation of a trifluoromethyl-containing 1,3-dicarbonyl compound with a hydrazine derivative. This approach allows for the introduction of substituents at various positions of the pyrazole ring.

Experimental Protocol: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole and 1-Methyl-5-(trifluoromethyl)-1H-pyrazole [1]

A one-step procedure starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and methylhydrazine can be employed to synthesize a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole.[1] Separation of the isomers is achieved based on their boiling point differences.[1]

Table 1: Synthesis of N-Trifluoromethyl Pyrazoles via Condensation [2]

| Entry | 1,3-Dicarbonyl Substrate | Product | Yield (%) |

| 1 | 3-Methyl-2,4-pentanedione | 3-Methyl-5-phenyl-1-(trifluoromethyl)-1H-pyrazole | 72 |

| 2 | 1,3-Diphenyl-1,3-propanedione | 3,5-Diphenyl-1-(trifluoromethyl)-1H-pyrazole | 75 |

| 3 | 3-Phenyl-2,4-pentanedione | 3,5-Dimethyl-4-phenyl-1-(trifluoromethyl)-1H-pyrazole | 47 |

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition of trifluoromethylated 1,3-dipoles, such as nitrile imines, with suitable dipolarophiles offers a powerful and regioselective route to trifluoromethyl-pyrazoles.

Experimental Protocol: Synthesis of 3-Trifluoromethylpyrazoles via [3+2] Cycloaddition and Oxidation [3][4]

-

Step 1: Cycloaddition: In-situ generated trifluoroacetonitrile imines undergo a [3+2] cycloaddition with enones to yield trans-configured 5-acyl-pyrazolines in a fully regio- and diastereoselective manner.[3][4]

-

Step 2: Aromatization: The intermediate pyrazolines are aromatized by treatment with manganese dioxide (MnO2). The reaction outcome is solvent-dependent:

Table 2: Solvent-Dependent Oxidation of 3-Trifluoromethylpyrazoline [4]

| Entry | Solvent | Temperature (°C) | Product(s) (Ratio) | Isolated Yield (%) |

| 1 | Dichloromethane | rt | 5a / 6a (1:1.7) | 37 |

| 2 | Hexane | 60 | 5a | 54 |

| 3 | Tetrahydrofuran | 60 | 5a / 6a (1:1.5) | - |

| 4 | Acetonitrile | 60 | 6a | - |

| 5 | Dimethyl Sulfoxide | 60 | 6a | 87 |

5a: 1,4-diphenyl-3-(trifluoromethyl)-1H-pyrazole, 6a: 5-benzoyl-1,4-diphenyl-3-(trifluoromethyl)-1H-pyrazole

Functionalization of Trifluoromethyl-Substituted Pyrazoles

The presence of the trifluoromethyl group directs the regioselectivity of various functionalization reactions on the pyrazole ring.

Electrophilic Substitution

Electrophilic substitution, such as bromination, typically occurs at the C4 position of the pyrazole ring.

Experimental Protocol: Bromination of 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles [1]

Bromination of both 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole with N-bromosuccinimide (NBS) under mild conditions leads to the introduction of a bromine atom at the 4-position of the pyrazole ring.[1]

Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) and bromine-lithium exchange are powerful strategies for the selective functionalization of trifluoromethyl-pyrazoles.[1][5] The choice of base and reaction conditions can dictate the site of metalation.[5]

Logical Relationship of Site-Selective Functionalization

Caption: Reagent-dependent deprotonation of 1-methyl-5-(trifluoromethyl)pyrazole.

Table 3: Site-Selective Functionalization of Trifluoromethyl-Substituted Pyrazoles [5]

| Substrate | Reagent | Site of Functionalization |

| 1-Methyl-5-(trifluoromethyl)pyrazole | LDA | C4 (major) |

| 1-Methyl-5-(trifluoromethyl)pyrazole | n-BuLi | N-Me (exclusive) |

| 1-Phenyl-5-(trifluoromethyl)pyrazole | LDA | C4 |

| 1-Phenyl-5-(trifluoromethyl)pyrazole | n-BuLi | C4 and ortho-Phenyl |

| 1-Methyl-3-(trifluoromethyl)pyrazole | Any organometallic/metal amide base | C5 |

Reactivity in the Context of Drug Discovery

The unique properties conferred by the trifluoromethyl group have made these pyrazole derivatives privileged scaffolds in medicinal chemistry. They are found in a variety of approved drugs and clinical candidates.[6] The trifluoromethyl group can enhance binding affinity, improve metabolic stability, and increase cell permeability.

Experimental Workflow for the Synthesis of Bioactive Pyrazole Derivatives

Caption: Synthesis of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives.[7]

Conclusion

Trifluoromethyl-substituted pyrazoles represent a versatile and highly valuable class of heterocyclic compounds. The electron-withdrawing trifluoromethyl group profoundly modulates the reactivity of the pyrazole core, enabling a wide range of selective functionalization reactions. Understanding these reactivity patterns is crucial for the rational design and synthesis of novel drug candidates and agrochemicals with improved properties. The synthetic methodologies and experimental protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of these important molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic and Synthetic Profile of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

Introduction

1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is a fluorinated heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Its structural motifs, including the pyrazole core, a trifluoromethyl group, and an amine substituent, suggest potential applications as a scaffold in the design of novel therapeutic agents. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This technical guide provides a summary of the available spectroscopic data, a plausible synthetic route, and a discussion of potential biological signaling pathways.

It is important to note that while the hydrochloride salt of this compound is commercially available, a complete set of publicly accessible, experimentally verified spectroscopic data for the free base is limited. Therefore, this guide also includes information on closely related analogs to provide a representative understanding of its chemical characteristics.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not extensively reported in the available literature. However, data for its hydrochloride salt (CAS 1197238-91-7) is indicated to be available from commercial suppliers, suggesting that such characterization has been performed[1]. For illustrative purposes, representative spectroscopic data for closely related trifluoromethyl-substituted pyrazole derivatives are presented below.

Table 1: Representative ¹H NMR Data for a Substituted Trifluoromethyl Pyrazole Analog

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.79 | d, J = 8.8 Hz | 2H | Ar-H |

| 7.41 | d, J = 8.5 Hz | 2H | Ar-H |

| 3.85 | s | 3H | N-CH₃ |

| 2.50 | s | 2H | NH₂ |

Note: Data is representative of a similar pyrazole structure and may not reflect the exact values for this compound.

Table 2: Representative ¹³C NMR Data for a Substituted Trifluoromethyl Pyrazole Analog

| Chemical Shift (δ) ppm | Assignment |

| 145.7 | C (pyrazole ring) |

| 137.9 | C (aromatic) |

| 127.9 | CH (aromatic) |

| 119.0 (q, ¹JCF = 270.9 Hz) | CF₃ |

| 114.3 | C (pyrazole ring) |

| 110.6 (q, ²JCF = 42.2 Hz) | C (pyrazole ring) |

| 35.0 | N-CH₃ |

Note: Data is representative of a similar pyrazole structure and may not reflect the exact values for this compound. The characteristic quartet splitting for the CF₃ carbon and the adjacent carbon is a key feature.

Table 3: Representative IR and Mass Spectrometry Data

| Spectroscopic Technique | Characteristic Peaks |

| IR (cm⁻¹) | 3400-3200 (N-H stretch), 1620-1580 (N-H bend), 1350-1100 (C-F stretch) |

| Mass Spectrometry (m/z) | Expected [M]⁺ at ~179.06 |

Note: IR data is based on typical functional group frequencies. The mass is the calculated exact mass for C₅H₆F₃N₃.

Synthetic Pathway and Experimental Protocols

A plausible synthetic route to this compound can be conceptualized starting from the corresponding carboxylic acid, which has documented synthetic procedures[2][3]. The synthesis involves the formation of the pyrazole ring system followed by the conversion of the carboxylic acid to the amine. A common method for this transformation is the Curtius rearrangement.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

-

To a solution of ethyl 4,4,4-trifluoroacetoacetate in an appropriate solvent (e.g., toluene), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

Heat the mixture to reflux for several hours until the reaction is complete, as monitored by TLC or GC-MS.

-

Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate.

-

Dissolve the crude intermediate in ethanol and add methylhydrazine.

-

Heat the mixture to reflux for several hours.

-

After completion of the reaction, cool the mixture and remove the solvent in vacuo.

-

Purify the residue by column chromatography on silica gel to afford the desired pyrazole ester.

Step 2: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid [2]

-

Dissolve the ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide and stir the mixture at room temperature overnight.

-

Monitor the hydrolysis by TLC.

-

Once complete, remove the ethanol under reduced pressure.

-

Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain the pure carboxylic acid.

Step 3: Synthesis of this compound (via Curtius Rearrangement)

-

Suspend the 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in a suitable solvent such as toluene containing a catalytic amount of DMF.

-

Add oxalyl chloride or thionyl chloride dropwise at room temperature and then heat the mixture to reflux until the evolution of gas ceases.

-

Cool the reaction mixture and remove the excess reagent and solvent under reduced pressure to obtain the crude acyl chloride.

-

Dissolve the acyl chloride in acetone and add a solution of sodium azide in water dropwise while maintaining the temperature below 10 °C.

-

Stir the mixture for a few hours at room temperature.

-

Extract the acyl azide with toluene.

-

Carefully heat the toluene solution to reflux to induce the rearrangement to the isocyanate.

-

After the rearrangement is complete, add aqueous hydrochloric acid and continue to heat at reflux to hydrolyze the isocyanate.

-

Cool the reaction mixture and neutralize with a base (e.g., NaOH) to liberate the free amine.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Potential Biological Signaling Pathways

While the specific biological targets of this compound are not well-documented, related 4-aminopyrazole derivatives containing a trifluoromethyl group have shown potential as anticancer and analgesic agents[4]. These activities often involve the modulation of key signaling pathways. For instance, many small molecule kinase inhibitors feature a pyrazole scaffold. A hypothetical signaling pathway that could be targeted by this class of compounds is the MAP kinase pathway, which is often dysregulated in cancer.

Caption: Hypothetical inhibition of the MAPK signaling pathway by a pyrazole derivative.

This diagram illustrates a potential mechanism where a compound like this compound could act as a kinase inhibitor, for example, at the level of Raf, thereby blocking downstream signaling that leads to cell proliferation. This is a speculative pathway, and experimental validation would be required to confirm any such activity.

Disclaimer: This document is intended for informational purposes for a scientific audience. The synthesis protocols described are based on established chemical transformations and should be carried out by qualified personnel in a properly equipped laboratory with all necessary safety precautions. The spectroscopic data provided is representative and may not be exact for the titled compound. The biological activities and signaling pathways discussed are hypothetical and based on the properties of related compounds.

References

An In-depth Technical Guide to 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is a fluorinated heterocyclic compound of significant interest in medicinal and agrochemical research. While detailed information regarding its specific mechanism of action is not extensively documented in publicly available literature, its structural motif is a key component in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its role as a crucial chemical intermediate, its synthesis, and the biological activities associated with its structural class. The absence of a defined mechanism of action for this specific compound necessitates a focus on its synthetic utility and the established biological profiles of its derivatives.

Introduction

The pyrazole nucleus is a privileged scaffold in drug discovery, known for its presence in a wide array of therapeutic agents. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This compound combines these features, making it a valuable building block for the synthesis of novel bioactive compounds. This guide will summarize the available data on this compound and its derivatives, providing a valuable resource for researchers in the field.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its handling, formulation, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₅H₆F₃N₃ | [1] |

| Molecular Weight | 165.12 g/mol | [1] |

| Appearance | Not specified | |

| Boiling Point | Not specified | [1] |

| Density | Not specified | [1] |

| Purity Standard | ≥ 98.0% | [1] |

Role as a Chemical Intermediate

The primary recognized role of this compound is as a versatile intermediate in the synthesis of more complex molecules with potential pharmaceutical and agrochemical applications.[1][2] Its amino group provides a reactive handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures.

Below is a generalized workflow illustrating the use of this compound as a building block in the synthesis of more complex derivatives.

Caption: Synthetic utility of this compound.

Synthesis of this compound

Several synthetic routes to this compound and its derivatives have been reported. A common approach involves the cyclization of a trifluoromethyl-containing precursor with a hydrazine derivative.

One reported method involves the reduction of the corresponding 4-nitroso-pyrazoles to obtain 4-amino-3-trifluoromethylpyrazoles.[3] The synthesis of the precursor, 4-nitroso-3-trifluoromethyl-5-alkyl[(het)aryl]pyrazoles, can be achieved through a one-pot nitrosation of 1,3-diketones followed by treatment with hydrazines.[3]

A general representation of a synthetic pathway is depicted below:

Caption: General synthetic scheme for 4-aminopyrazoles.

Biological Activities of Structurally Related Compounds

While the specific mechanism of action for this compound is not well-defined, the broader class of 4-aminopyrazoles containing a trifluoromethyl group has been shown to possess a range of biological activities. A study evaluating a series of these compounds revealed the following potential actions[3]:

-

Antimicrobial Activity: Some derivatives exhibited tuberculostatic and antibacterial effects against various strains, including Streptococcus pyogenes, Staphylococcus aureus (including MRSA), and Neisseria gonorrhoeae.[3] Certain compounds also displayed antimycotic action against a range of fungi.[3]

-

Antioxidant Activity: N-unsubstituted 4-aminopyrazoles demonstrated high radical-scavenging activity in multiple assays.[3]

-

Cytotoxic Activity: One derivative, 1-methyl-5-phenyl-3-trifluoromethylpyrazol-4-aminium chloride, showed significant anticancer activity against HeLa cells.[3]

-

Analgesic and Anti-inflammatory Activity: Pronounced analgesic activity was observed for some 4-nitroso- and 4-aminopyrazoles in in vivo models.[3]

It is important to note that these activities are reported for a class of related compounds and may not be directly attributable to this compound itself without specific experimental validation.

Applications in Agrochemicals

Derivatives of 1-methyl-3-(trifluoromethyl)-1H-pyrazole are utilized in the development of modern fungicides. For instance, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides are a class of fungicides with commercial applications.[4] The core pyrazole structure is crucial for their biological activity.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. While its own mechanism of action is not yet elucidated, its structural features are present in a variety of biologically active molecules. The information presented in this guide, including its physicochemical properties, synthetic routes, and the biological activities of related compounds, provides a solid foundation for researchers and scientists working with this important building block. Further investigation into the specific biological targets and molecular interactions of this compound and its novel derivatives is warranted to fully explore its therapeutic and commercial potential.

References

The Multifaceted Biological Activities of Trifluoromethyl Pyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the trifluoromethyl (CF3) group into the pyrazole scaffold has given rise to a class of compounds with diverse and potent biological activities. This technical guide provides an in-depth overview of the anti-inflammatory, antifungal, and antibacterial properties of trifluoromethyl pyrazole derivatives, complete with quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

Trifluoromethyl pyrazole derivatives have emerged as significant anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1][2] This selectivity for COX-2 over the constitutive COX-1 isoform is a key attribute, as it can lead to a reduction in the gastrointestinal side effects commonly associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[2]

Quantitative Anti-inflammatory and COX Inhibition Data

The following table summarizes the in vitro inhibitory activities of selected trifluoromethyl pyrazole-carboxamide derivatives against COX-1 and COX-2 enzymes.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 3b | 0.46 | 3.82 | 0.12 | [3] |

| 3g | - | 2.65 | - | [3] |

| 3d | - | 4.92 | - | [3] |

| Ketoprofen (Reference) | - | 0.164 | 0.21 | [3] |

Note: A lower IC50 value indicates greater potency. The selectivity index is a ratio of IC50 values; a higher value suggests greater selectivity for COX-2.

Experimental Protocol: In Vitro COX Inhibition Assay

The following is a generalized protocol for determining the in vitro COX-1 and COX-2 inhibitory activity of test compounds.

Materials:

-

COX-1 (ovine) and COX-2 (human recombinant) enzymes

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

Test compounds and reference inhibitor (e.g., Ketoprofen) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of enzymes, heme, and arachidonic acid in assay buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compounds and reference inhibitor in DMSO.

-

Enzyme and Inhibitor Incubation: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme. Add the test compound dilutions or reference inhibitor to the respective wells. Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Reaction Incubation: Incubate the plate for a specific duration (e.g., 10 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., 1 M HCl).

-

Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an enzyme immunoassay (EIA).

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Signaling Pathway: COX-2 Inhibition

The anti-inflammatory effects of these compounds are achieved by blocking the COX-2 enzyme, which is responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.

Caption: Inhibition of the COX-2 pathway by trifluoromethyl pyrazole derivatives.

Antifungal Activity: Targeting Succinate Dehydrogenase (SDH)

A significant number of trifluoromethyl pyrazole derivatives exhibit potent antifungal activity, particularly against phytopathogenic fungi.[4] One of their primary mechanisms of action is the inhibition of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the mitochondrial electron transport chain.[4]

Quantitative Antifungal and SDH Inhibition Data

The following table presents the in vitro antifungal activity (EC50) and SDH inhibitory activity (IC50) of representative trifluoromethyl-pyrazole-4-carboxamide derivatives.

| Compound | Target Fungus | Antifungal EC50 (µg/mL) | SDH IC50 (µg/mL) | Reference |

| 7a | Gibberella zeae | 1.8 | - | [4] |

| 7c | Fusarium oxysporum | 1.5 | - | [4] |

| 7c | Cytospora mandshurica | 3.6 | - | [4] |

| 7f | Phytophthora infestans | 6.8 | 6.9 | [4] |

| 4c | - | - | 12.5 | [4] |

| 5f | - | - | 135.3 | [4] |

| Penthiopyrad (Reference) | - | - | 223.9 | [4] |

Note: A lower EC50 or IC50 value indicates greater potency.

Experimental Protocol: Antifungal Mycelium Growth Inhibition Assay

This protocol outlines a common method for assessing the in vitro antifungal activity of test compounds.

Materials:

-

Fungal isolates of interest (e.g., Fusarium graminearum, Rhizoctonia solani)

-

Potato Dextrose Agar (PDA) medium

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Sterile petri dishes

-

Sterile cork borer

-

Incubator

Procedure:

-

Medium Preparation: Prepare PDA medium and sterilize it by autoclaving. While the medium is still molten, add the test compounds at various concentrations. Pour the amended PDA into sterile petri dishes and allow it to solidify. A control plate with only the solvent should also be prepared.

-

Inoculation: Using a sterile cork borer, take a mycelial plug from the edge of an actively growing fungal culture and place it in the center of each PDA plate.

-

Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

-

Measurement: After a defined incubation period (e.g., 3-5 days), measure the diameter of the fungal colony in two perpendicular directions.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition for each compound concentration compared to the control. Determine the EC50 value, which is the concentration of the compound that inhibits fungal growth by 50%.

Experimental Workflow: SDH Inhibition Assay

Caption: General workflow for an in vitro succinate dehydrogenase (SDH) inhibition assay.

Signaling Pathway: Succinate Dehydrogenase Inhibition in the Electron Transport Chain

By inhibiting SDH (Complex II), these pyrazole derivatives disrupt the electron transport chain, leading to a halt in cellular respiration and ultimately causing fungal cell death.

Caption: Inhibition of the mitochondrial electron transport chain at Complex II (SDH).

Antibacterial Activity

Trifluoromethyl pyrazole derivatives have also demonstrated promising activity against a range of bacteria, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[5][6]

Quantitative Antibacterial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of some 3,5-bis(trifluoromethyl)phenyl substituted pyrazole derivatives against Gram-positive bacteria.[6]

| Compound | S. aureus (ATCC 25923) MIC (µg/mL) | MRSA (USA300) MIC (µg/mL) | S. epidermidis (ATCC 12228) MIC (µg/mL) | Reference |

| 1 | 2 | 2 | 2 | [6] |

| 2 | 2 | 1 | 1 | [6] |

| 3 | 1 | 1 | 1 | [6] |

| 9 | 1 | 0.5 | 0.5 | [6] |

Note: A lower MIC value indicates greater antibacterial potency.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This is a standard method for determining the in vitro susceptibility of bacteria to antimicrobial agents.

Materials:

-

Bacterial strains of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in CAMHB directly in the 96-well microtiter plates.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Result Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria as detected by the unaided eye.

Conclusion

The trifluoromethyl pyrazole core represents a privileged scaffold in medicinal chemistry and agrochemical research. The unique electronic properties conferred by the trifluoromethyl group significantly enhance the biological activity of these derivatives, leading to potent anti-inflammatory, antifungal, and antibacterial agents. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic and crop protection agents based on this versatile chemical class. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly continue to unlock the full potential of trifluoromethyl pyrazole derivatives.

References

The Trifluoromethyl Group: A Keystone in Modern Pyrazole-Based Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into the pyrazole scaffold represents a powerful and widely adopted strategy in modern medicinal chemistry. This fluorinated moiety is not merely a passive substituent; it actively modulates the physicochemical and pharmacological properties of the parent molecule, often leading to significant enhancements in drug-like characteristics. This technical guide explores the multifaceted role of the trifluoromethyl group in pyrazole-containing compounds, detailing its impact on molecular properties, biological activity, and synthetic accessibility.

The Physicochemical Impact of Trifluoromethylation

The introduction of a CF3 group dramatically alters a pyrazole's inherent properties. Its strong electron-withdrawing nature and high lipophilicity are the primary drivers of these changes, which are critical for optimizing pharmacokinetics and pharmacodynamics.[1][2][3]

Enhanced Lipophilicity

The CF3 group is one of the most lipophilic substituents used in drug design. This increased lipophilicity can improve a compound's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier.[2][4] This enhancement is a key factor in improving the bioavailability of pyrazole-based drug candidates.[3]

Modulation of Acidity and Basicity (pKa)

As a powerful electron-withdrawing group, the CF3 substituent significantly influences the acidity of nearby protons, particularly the N-H proton of the pyrazole ring.[1] By lowering the pKa, the CF3 group increases the acidity of the pyrazole, which can affect its ionization state at physiological pH, thereby influencing solubility, receptor binding, and cell permeability.

Improved Metabolic Stability

Metabolic degradation, often mediated by cytochrome P450 enzymes, is a major hurdle in drug development. A common metabolic pathway is the oxidation of methyl (CH3) groups. Replacing a metabolically vulnerable methyl group with a trifluoromethyl group effectively blocks this oxidation, as the C-F bond is exceptionally strong and resistant to cleavage. This modification can significantly increase the metabolic stability and in vivo half-life of a drug candidate.[1][3]

Table 1: Comparative Physicochemical Properties of Pyrazole Analogues

| Compound Pair | Property | Value (Parent Molecule) | Value (CF3 Analogue) | Fold Change / Difference | Reference |

| Isoxazole Analogue | Anti-cancer Activity (IC50 against MCF-7) | 19.72 µM | 2.63 µM | ~7.5x more active | [5] |

| Phenolic Ring Analogue | 5-HT Uptake Inhibition (Potency) | Relative Potency: 1 | Relative Potency: 6 | 6x increase | [6] |

Enhancement of Biological and Pharmacological Activity

The physicochemical modifications imparted by the CF3 group translate directly to improvements in biological activity. This has been successfully demonstrated across a range of therapeutic areas, including anti-inflammatory, anti-cancer, and anti-bacterial agents.[7][8][9][10]

Anti-Inflammatory and COX-2 Inhibition

Many potent and selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib, feature a trifluoromethyl-pyrazole scaffold. The CF3 group often enhances hydrophobic stabilization within the COX binding pockets, leading to increased ligand-receptor affinity and improved inhibitory potency.[11] Several studies have synthesized series of trifluoromethyl-pyrazole derivatives and confirmed their significant anti-inflammatory activity.[7]

Anticancer Activity

The CF3-pyrazole motif is also prevalent in anticancer drug discovery. For instance, 1,5-diaryl-3-(trifluoromethyl)pyrazoles have been designed as tubulin targeting agents.[9] The presence of the CF3 group is crucial for achieving high antiproliferative activity against various cancer cell lines.[9]

Antibacterial Agents

Novel pyrazole derivatives bearing a 3,5-bis(trifluoromethyl)phenyl moiety have been shown to be potent growth inhibitors of drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8] The hydrophobic character imparted by the CF3 groups appears to be critical for this antibacterial potency.[8]

Table 2: Biological Activity of Trifluoromethylated Pyrazole Derivatives

| Compound Class | Target / Assay | Representative IC50 / MIC | Reference |

| 1,5-Diaryl-3-(trifluoromethyl)pyrazoles | Antiproliferative (MCF-7 cells) | Most potent compound (C-23) showed significant activity | [9] |

| 3,5-bis(trifluoromethyl)phenyl Pyrazoles | Antibacterial (Gram-positive bacteria) | MIC values as low as 0.25 µg/mL | [8] |

| 3-Trifluoromethylpyrazoles | Anti-inflammatory (Carrageenan-induced rat paw edema) | 62-76% inhibition | [7] |

Key Synthetic Methodologies

The successful application of CF3-pyrazoles has driven the development of diverse and efficient synthetic routes. Common strategies involve either building the pyrazole ring with a CF3-containing precursor or introducing the CF3 group onto a pre-formed pyrazole ring.

Cyclocondensation with Trifluoromethylated 1,3-Diketones

A primary and straightforward method for synthesizing 3- or 5-trifluoromethylpyrazoles is the cyclocondensation reaction between a hydrazine derivative and a trifluoromethylated-β-diketone.[7][12] This approach offers high regioselectivity and is tolerant of a wide range of functional groups.

1,3-Dipolar Cycloaddition

Another powerful strategy is the [3+2] cycloaddition of in situ generated trifluoromethylated nitrile imines with appropriate dipolarophiles like enones or alkynes.[13][14] This method allows for the creation of highly functionalized pyrazoles in a regio- and diastereoselective manner.[13][14]

Metal-Catalyzed Reactions

Modern synthetic methods increasingly rely on metal catalysis. Copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with sydnone derivatives provides an efficient route to 4-trifluoromethyl pyrazoles under mild conditions.[15]

Experimental Protocols

General Protocol for N-CF3 Pyrazole Synthesis via Cyclization

This one-pot procedure describes the synthesis of N-trifluoromethyl pyrazoles from a protected trifluoromethylhydrazine precursor and a 1,3-dicarbonyl substrate.[16]

-

Step 1: Reagent Preparation: To a solution of di-Boc trifluoromethylhydrazine (1.0 equiv) and a 1,3-dicarbonyl substrate (e.g., a 1,3-diketone, 1.2 equiv) in dichloromethane (DCM, ~3.3 M), add p-toluenesulfonic acid monohydrate (TsOH·H2O, 5.0 equiv).[16]

-

Step 2: Reaction: Stir the mixture at a temperature between 20–40 °C for approximately 12 hours.[16] Monitor the reaction completion using LCMS.

-

Step 3: Quenching and Extraction: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Dilute with water and extract the aqueous layer with DCM (3x).

-

Step 4: Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the desired N-trifluoromethyl pyrazole.

Protocol for 3-Trifluoromethyl Pyrazole Synthesis via Cyclocondensation

This protocol describes the synthesis of 1-aryl-3-CF3-pyrazoles via the reaction of trifluoromethyl-β-diketones with arylhydrazines.[7]

-

Step 1: Reaction Setup: In a round-bottom flask, dissolve the substituted trifluoromethyl-β-diketone (1 equiv) and the appropriate 2-hydrazino-pyrimidine or arylhydrazine hydrochloride (1 equiv) in absolute ethanol.

-

Step 2: Reflux: Heat the mixture to reflux and maintain for the time specified by TLC monitoring until the starting materials are consumed.

-

Step 3: Isolation: Cool the reaction mixture to room temperature. If a solid precipitates, filter it, wash with cold ethanol, and dry. If no solid forms, concentrate the solution under reduced pressure.

-

Step 4: Purification: Purify the resulting crude solid or oil by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the pure 3-trifluoromethyl pyrazole derivative.

Visualizing Molecular Interactions and Workflows

Logical Impact of Trifluoromethylation

The introduction of a CF3 group initiates a cascade of effects that enhance the drug-like properties of a pyrazole scaffold.

Caption: Logical flow of how a CF3 group improves drug properties.

COX-2 Inhibition Pathway

Trifluoromethylated pyrazoles like Celecoxib act by inhibiting the COX-2 enzyme, a key player in the inflammatory cascade.

Caption: Mechanism of action for CF3-pyrazole COX-2 inhibitors.

Conclusion

The trifluoromethyl group is a "privileged" substituent in the design of pyrazole-based therapeutics. Its profound and generally positive influence on lipophilicity, metabolic stability, and electronic character provides medicinal chemists with a reliable tool to overcome common drug development challenges.[1][2] By enhancing binding affinity and improving pharmacokinetic profiles, the strategic placement of a CF3 group can transform a moderately active pyrazole lead into a potent and viable drug candidate. The continued development of novel synthetic methods ensures that this critical functional group will remain a cornerstone of pyrazole-focused research for the foreseeable future.[13][17]

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 7. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 13. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07694H [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

The Rise of Pyrazoles: A Technical Guide to the Discovery of Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold has firmly established itself as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors. Protein kinases, as central regulators of cellular signaling, are frequently dysregulated in a multitude of diseases, most notably cancer, making them prime therapeutic targets. This technical guide provides an in-depth overview of the discovery of novel pyrazole-based compounds, focusing on their synthesis, biological evaluation, and mechanisms of action as kinase inhibitors.

I. Synthesis of Novel Pyrazole-Based Compounds

The versatility of the pyrazole core stems from its synthetic accessibility and its ability to form key hydrogen bond interactions within the ATP-binding site of kinases. Modern synthetic strategies have moved beyond classical condensation reactions to more efficient and regioselective methods. A common and effective approach involves the multi-step synthesis proceeding through a chalcone intermediate.

Experimental Protocol: Synthesis of a Representative Pyrazole-Benzenesulfonamide Derivative

This protocol outlines a general, multi-step synthesis of a pyrazole-linked pyrazoline benzenesulfonamide, a class of compounds that has shown promising anticancer activity.

Step 1: Synthesis of Hydrazone Intermediate

-

Dissolve substituted acetophenone (1.0 eq) in ethanol in a round-bottom flask.

-

Add phenylhydrazine (1.0 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Stir the reaction mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the hydrazone intermediate often precipitates out of the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry in vacuo.

Step 2: Vilsmeier-Haack Formylation to Yield Pyrazole Carbaldehyde

-

In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphoryl chloride (POCl3) (3.0 eq) to ice-cold N,N-dimethylformamide (DMF) (5.0 eq) with stirring.

-

Slowly add the hydrazone intermediate (1.0 eq) from Step 1 to the Vilsmeier reagent.

-

Heat the reaction mixture to 60-70°C and stir for several hours, monitoring by TLC.

-

After the reaction is complete, carefully pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

The crude pyrazole carbaldehyde will precipitate. Collect the solid by filtration, wash with water, and dry.

Step 3: Claisen-Schmidt Condensation to Form Chalcone

-

Dissolve the pyrazole carbaldehyde (1.0 eq) from Step 2 and a substituted acetophenone (1.0 eq) in methanol.

-

Add a solution of sodium hydroxide in methanol dropwise to the stirred mixture.

-

Continue stirring at room temperature for several hours until a precipitate forms.

-

Collect the chalcone product by filtration, wash with cold methanol, and dry.

Step 4: Cyclization to the Final Pyrazole-Benzenesulfonamide Product

-

Suspend the chalcone intermediate (1.0 eq) from Step 3 in methanol.

-

Add 4-hydrazinylbenzenesulfonamide hydrochloride (1.1 eq) and a catalytic amount of hydrochloric acid.

-

Reflux the mixture for 6-12 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final pyrazole-linked pyrazoline benzenesulfonamide derivative.

II. Biological Evaluation of Pyrazole-Based Kinase Inhibitors

A systematic workflow is essential for the comprehensive evaluation of novel pyrazole compounds as kinase inhibitors. This process typically starts with broad screening for cytotoxicity, followed by specific enzymatic and cell-based assays to elucidate the mechanism of action.

dot

Experimental workflow for the discovery and evaluation of novel pyrazole-based kinase inhibitors.

Data Presentation: Cytotoxicity of Novel Pyrazole Derivatives

The initial evaluation of newly synthesized pyrazole compounds typically involves screening for their cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency in inhibiting a specific biological or biochemical function.

| Compound | Target/Cell Line | IC50 (µM) | Reference |

| CDK2 Inhibitors | |||

| Compound 4 | CDK2/cyclin A2 | 3.82 | [1] |

| Compound 7d | CDK2/cyclin A2 | 1.47 | [1] |

| Compound 9 | CDK2/cyclin A2 | 0.96 | [1] |

| Roscovitine (Reference) | CDK2/cyclin A2 | 0.39 | [2] |

| Compound 17 | CDK2 | 0.00029 | [3][4] |

| JAK Inhibitors | |||

| Compound 3f | JAK1 | 0.0034 | [5] |

| JAK2 | 0.0022 | [5] | |

| JAK3 | 0.0035 | [5] | |

| Ruxolitinib (Reference) | JAK1 | ~0.003 | [6] |

| JAK2 | ~0.003 | [6] | |

| Ilginatinib | JAK2 | 0.00072 | [6] |

| EGFR/VEGFR-2 Inhibitors | |||

| Compound 3 | EGFR | 0.06 | [7][8] |

| Compound 9 | VEGFR-2 | 0.22 | [7][8] |

| Compound 10b | EGFR | 0.0407 | [9] |

| VEGFR-2 | 0.0784 | [9] | |

| Compound 10d | EGFR | 0.0325 | [9] |

| VEGFR-2 | 0.043 | [9] | |

| Erlotinib (Reference) | EGFR | 0.13 | [7][8] |

| Cytotoxicity Data | |||

| PYRIND | MCF-7 | 39.7 | [10][11] |

| TOSIND | MDA-MB-231 | 17.7 | [10] |

| Compound 2 | A549 | 220.20 | |

| MS4 | OSCC cell lines | TS: 71.2 | |

| MS7 | OSCC cell lines | TS > 247.4 | |

| L2 | CFPAC-1 | 61.7 | |

| L3 | MCF-7 | 81.48 |

TS: Tumor-selectivity index

Experimental Protocols for Biological Assays

1. MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the pyrazole compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

2. In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

-

Reaction Setup: In a 96-well plate, combine the recombinant kinase, a fluorescently labeled substrate peptide, and the pyrazole compound at various concentrations in a kinase reaction buffer.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for phosphorylation of the substrate.

-

Detection: Stop the reaction and measure the extent of substrate phosphorylation. This can be done using various methods, such as mobility shift assays where phosphorylated and non-phosphorylated peptides are separated by electrophoresis.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

3. Western Blot for Target Engagement

Western blotting is used to detect changes in protein phosphorylation, providing evidence of target engagement within the cell.

-

Cell Treatment and Lysis: Treat cancer cells with the pyrazole inhibitor at different concentrations. After treatment, lyse the cells to extract the proteins.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream substrates.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction for detection.

-

Analysis: Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.

4. Cell Cycle Analysis by Flow Cytometry